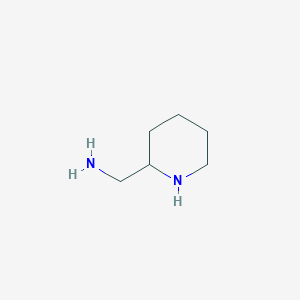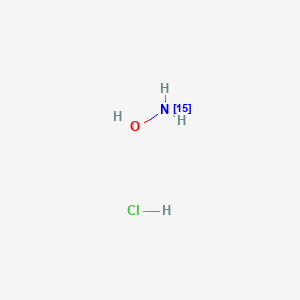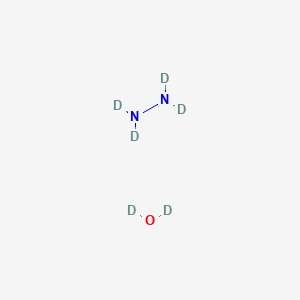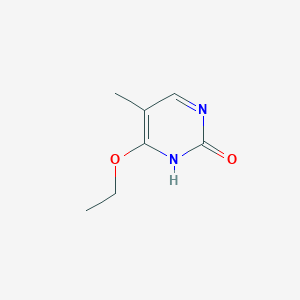
2-PIPERIDYLMETHYLAMINE
Descripción general
Descripción
2-(Aminomethyl)piperidine, also known as 2-(Aminomethyl)piperidine, is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Aminomethyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Aminomethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de compuestos anti-osteoclastos y anti-osteoblastos
2-Piperidinemethanamine se utiliza en la síntesis de compuestos que exhiben actividad anti-osteoclastos y anti-osteoblastos . Estos compuestos podrían utilizarse potencialmente en el tratamiento de enfermedades óseas como la osteoporosis.
Síntesis de compuestos antibacterianos
Este compuesto también se utiliza en la síntesis de potentes compuestos antibacterianos . Tales compuestos podrían utilizarse en el desarrollo de nuevos antibióticos para combatir las cepas bacterianas resistentes.
Investigación química
2-Piperidinemethanamine se utiliza a menudo en la investigación química debido a su reactividad y capacidad para formar varios enlaces químicos . Puede actuar como un bloque de construcción en la síntesis de una amplia gama de compuestos químicos.
Industria farmacéutica
En la industria farmacéutica, 2-Piperidinemethanamine se puede utilizar como intermediario en la síntesis de varios fármacos . Su estructura única le permite incorporarse a una variedad de compuestos farmacéuticos.
Propiedades
IUPAC Name |
piperidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPBLLCTOLJFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945687 | |
| Record name | 1-(Piperidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22990-77-8 | |
| Record name | 2-Piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22990-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine-2-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022990778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Piperidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-2-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Aminomethyl)piperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y4RLA45BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The specific interaction and downstream effects of 2-(aminomethyl)piperidine vary significantly depending on the context of its application. For instance, as a key component of certain κ-opioid analgesics, derivatives of 2-(aminomethyl)piperidine bind to the κ-opioid receptor. [, ] This interaction leads to downstream analgesic effects with high selectivity for the κ-opioid receptor over the μ-opioid receptor, potentially leading to pain relief with reduced risk of certain side effects associated with μ-opioid agonists like morphine. [] In other applications, its interaction with metal ions to form complexes is exploited for catalysis or material science purposes. [, , ]
A:
- Spectroscopic data: Specific spectroscopic data, including NMR shifts and IR frequencies, would depend on the specific derivative and its environment. Studies often utilize techniques like 1H NMR and 13C NMR for structural characterization of 2-(aminomethyl)piperidine derivatives and their complexes. [, ]
A: Research demonstrates the suitability of 2-(aminomethyl)piperidine for modifying Metal-Organic Frameworks (MOFs) like Mg2(dobpdc) to enhance CO2 capture. [, , ] The resulting material, 2-ampd-Mg2(dobpdc), exhibits remarkable thermal and oxidative stability, crucial for real-world applications in challenging environments like flue gas streams. [, ]
A: 2-(Aminomethyl)piperidine serves as a versatile building block for ligands in various catalytic systems. For example, researchers have synthesized rhodium and iridium complexes with N-heterocyclic carbene ligands derived from 2-(aminomethyl)piperidine. [] These complexes showed catalytic activity in transfer hydrogenation reactions, using 2-propanol as a hydrogen source for the reduction of cyclohexanone and acetophenone. [] Additionally, metal complexes with salalen and salan ligands derived from 2-(aminomethyl)piperidine demonstrated activity in the ring-opening polymerization of rac-lactide, showcasing their potential in polymer synthesis. [, ]
A: Computational methods play a crucial role in understanding and predicting the behavior of 2-(aminomethyl)piperidine derivatives. For instance, in the development of κ-opioid analgesics, computational studies were used to define the active conformation of the pharmacophore. [] Researchers also utilize quantitative structure-activity relationship (QSAR) studies to relate the structure of 2-(aminomethyl)piperidine analogs to their analgesic activity and receptor affinity. [] Additionally, density functional theory (DFT) calculations contribute to understanding the mechanism of CO2 capture in MOFs modified with 2-(aminomethyl)piperidine. []
A: Structure-activity relationship (SAR) studies are crucial in optimizing the properties of 2-(aminomethyl)piperidine derivatives. For instance, in the context of κ-opioid analgesics, the presence of electron-withdrawing and lipophilic substituents on the arylacetic moiety of 2-(aminomethyl)piperidine derivatives significantly impacted their analgesic activity and binding affinity for the κ-opioid receptor. [] Similarly, modifications to the ligand structure in metal complexes significantly affected the catalytic activity and selectivity in reactions like ring-opening polymerization. [, ]
ANone: Further research is needed to comprehensively assess the stability of 2-(aminomethyl)piperidine under various conditions, including different pH levels, temperatures, and exposure to light and oxygen. Formulation strategies like salt formation, complexation, or encapsulation could be explored to enhance its stability, solubility, and bioavailability.
ANone: Specific SHE regulations governing 2-(aminomethyl)piperidine should be consulted, as they can vary depending on geographical location and specific applications. General laboratory safety protocols, including the use of personal protective equipment and proper handling and disposal procedures, should always be followed.
A: While specific historical milestones are not detailed in the provided abstracts, the development of highly selective κ-opioid analgesics based on the 2-(aminomethyl)piperidine scaffold represents a significant advancement in pain management research. [, ] Additionally, the utilization of 2-(aminomethyl)piperidine for modifying MOFs has opened new avenues for CO2 capture technologies. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32951.png)



